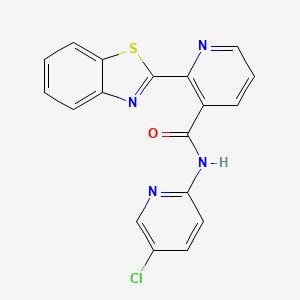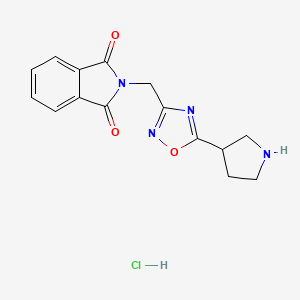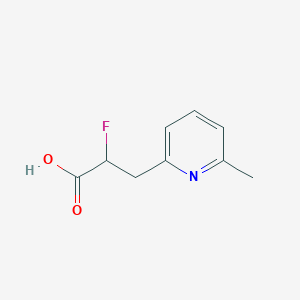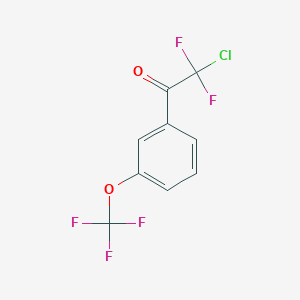
(6-Butyl-2-methylpyrimidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Butyl-2-methylpyrimidin-4-yl)methanamine: is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Butyl-2-methylpyrimidin-4-yl)methanamine typically involves the reaction of 2-methylpyrimidine with butylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to ensure high yield and purity. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Butyl-2-methylpyrimidin-4-yl)methanamine can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (6-Butyl-2-methylpyrimidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities. Pyrimidine derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a subject of interest in biological research.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases.
Industry: Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure makes it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (6-Butyl-2-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- (6-Methoxypyridin-2-yl)methanamine
- (6-Methylpyridin-2-yl)methanamine
- (2-Methoxypyrimidin-4-yl)methanamine
Comparison: Compared to these similar compounds, (6-Butyl-2-methylpyrimidin-4-yl)methanamine has a unique butyl group attached to the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct properties and applications, making it a valuable compound for specific research and industrial purposes.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(6-butyl-2-methylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C10H17N3/c1-3-4-5-9-6-10(7-11)13-8(2)12-9/h6H,3-5,7,11H2,1-2H3 |
InChI Key |
HTYIXXHFDRHIGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NC(=N1)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-Bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14875846.png)


![3-methylbutyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B14875858.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,6'-[1,3]oxazinan]-2'-one](/img/structure/B14875866.png)


![N-(4-fluorobenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14875878.png)

![4-[(3',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14875886.png)



